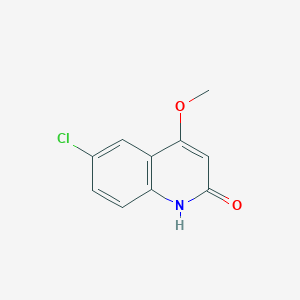

6-Chloro-4-methoxyquinolin-2-OL

描述

The quinoline (B57606) scaffold is a privileged structure in the realm of chemical research, serving as the foundation for a multitude of compounds with significant applications. researchgate.netjddtonline.info This article delves into the specific chemical characteristics of 6-Chloro-4-methoxyquinolin-2-OL, placing it within the broader context of quinoline chemistry, with a focus on its structural features, the nature of its derivatives, and its tautomeric properties.

Structure

3D Structure

属性

分子式 |

C10H8ClNO2 |

|---|---|

分子量 |

209.63 g/mol |

IUPAC 名称 |

6-chloro-4-methoxy-1H-quinolin-2-one |

InChI |

InChI=1S/C10H8ClNO2/c1-14-9-5-10(13)12-8-3-2-6(11)4-7(8)9/h2-5H,1H3,(H,12,13) |

InChI 键 |

AOIYJHMTVMGIFQ-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=O)NC2=C1C=C(C=C2)Cl |

产品来源 |

United States |

Synthetic Methodologies for 6 Chloro 4 Methoxyquinolin 2 Ol and Analogues

Historical and Classical Quinoline (B57606) Synthesis Approaches Relevant to the Scaffold

Several classical methods for quinoline synthesis have been developed and refined over the years. These foundational reactions provide the basis for the synthesis of a wide array of substituted quinolines, including the scaffold of interest.

Skraup Synthesis Modifications

The Skraup synthesis, first reported in 1880, is a fundamental method for preparing quinolines. organicreactions.org It traditionally involves the reaction of a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. organicreactions.org The reaction can be vigorous, but modifications have been developed to improve safety and yields. researchgate.net One significant modification involves substituting the free aromatic amine with its acetylated derivative, which has been shown to substantially increase the yield and reduce the reaction's violence. cdnsciencepub.comcdnsciencepub.com This method is particularly useful for producing quinolines with substituents on the benzene (B151609) ring, as the substituents are carried over from the starting aniline (B41778). organicreactions.org

Key Features of Modified Skraup Synthesis:

| Feature | Description |

| Reactants | Primary aromatic amine (or its acetylated form), glycerol, sulfuric acid, oxidizing agent. organicreactions.orgcdnsciencepub.com |

| Advantages | Can produce quinolines with various substituents on the carbocyclic ring. organicreactions.org Modifications have improved yields and safety. researchgate.netcdnsciencepub.com |

| Limitations | The reaction can be highly exothermic and produce significant amounts of tar-like byproducts. cdnsciencepub.com |

Friedländer Annulation Strategies

The Friedländer synthesis is another versatile method for constructing the quinoline ring system. It involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group, such as a ketone. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases. organic-chemistry.org Modern variations of this reaction utilize a range of catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids, to improve efficiency and allow for milder reaction conditions. wikipedia.org An electrochemically assisted version has also been developed, offering a more sustainable approach with high atom economy. rsc.org

Two primary mechanisms are proposed for the Friedländer synthesis. The first involves an initial aldol (B89426) addition followed by dehydration and cyclization through imine formation. The second pathway begins with the formation of a Schiff base, followed by an intramolecular aldol condensation and subsequent elimination of water to yield the quinoline product. wikipedia.org

Vilsmeier-Haack Reaction in Quinoline Scaffold Formation

The Vilsmeier-Haack reaction provides a route to 2-chloro-3-formylquinolines from N-arylacetamides. This reaction employs the Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemijournal.com The process involves the cyclization of the N-arylacetamide, which is particularly facilitated by electron-donating groups at the meta-position of the N-aryl moiety. The resulting 2-chloro-3-formylquinolines are versatile intermediates that can undergo further transformations. chemijournal.com For instance, the chloro group at the 2-position can be displaced by various nucleophiles, and the formyl group at the 3-position can be converted into other functional groups. However, it is important to note that the Vilsmeier-Haack reaction can be hazardous on a larger scale due to the thermal instability of the Vilsmeier intermediate. nih.gov

Targeted Synthesis of 6-Chloro-4-methoxyquinolin-2-OL

The specific synthesis of this compound involves tailored strategies that build upon the fundamental principles of quinoline synthesis.

Precursor Synthesis Strategies (e.g., from Substituted Anilines)

The synthesis of the target molecule or its close analogues often begins with a suitably substituted aniline. For instance, in a related synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, the starting material is 4-methoxyaniline. atlantis-press.com This highlights the general strategy of using a commercially available or readily synthesized aniline derivative that already contains the desired substituents on the benzene ring.

In a different approach, the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline, a related heterocyclic system, starts from o-dimethoxybenzene. This undergoes nitration, reduction to the corresponding aniline, and subsequent reactions to form the quinazoline (B50416) ring. google.com This demonstrates that the precursor aniline can itself be synthesized from simpler aromatic compounds.

Cyclization and Ring-Closing Methodologies

The formation of the quinoline ring is a critical step. In the synthesis of 6-methoxy-2-methylquinolin-4-ol, a precursor to a chloro-substituted quinoline, 4-methoxyaniline is reacted with ethyl acetoacetate (B1235776) in the presence of polyphosphoric acid at high temperatures. atlantis-press.com This cyclization is a variation of the Conrad-Limpach-Knorr synthesis.

Following the formation of the quinolin-4-ol, chlorination is a key step to introduce the chloro group. For example, 4-hydroxy-6,7-dimethoxyquinoline can be chlorinated using reagents like phosphorus oxychloride (POCl₃) to yield 4-chloro-6,7-dimethoxyquinoline. google.com Similarly, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline involves the treatment of the corresponding 4-ol with phosphorus oxychloride and N,N-dimethylformamide. atlantis-press.com

The synthesis of related 2-chloro-4-(arylamino)-6,7-dimethoxyquinazolines involves refluxing 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with the appropriate aniline derivative in isopropanol. researchgate.net This demonstrates a nucleophilic aromatic substitution approach to introduce substituents at the 4-position of a pre-formed chlorinated quinoline or quinazoline ring. An optimized synthesis for a related pyrido[1,2-c]pyrimidine (B1258497) core structure highlights a nearly quantitative ring-closing reaction to form the bicyclic system. nih.gov

Introduction of Halogen and Methoxy (B1213986) Substituents

The synthesis of quinoline derivatives, such as this compound, requires precise methods for installing halogen and methoxy groups onto the carbocyclic ring. The starting material often dictates the position of these substituents. For instance, using a pre-substituted aniline, like 4-methoxyaniline, is a common strategy to incorporate the methoxy group at the desired C6 position of the resulting quinoline. atlantis-press.com

Halogenation of the quinoline ring system can be achieved through various methods. Electrophilic halogenation is a primary route, though it can sometimes lead to mixtures of isomers. nih.gov Site-selective halogenation of substituted quinolines remains a synthetic challenge. nih.gov However, metal-free protocols have been developed for the regioselective halogenation of specific positions, such as the C5-position of 8-substituted quinolines, using reagents like trihaloisocyanuric acid. rsc.orgrsc.org For the synthesis of a 6-chloro derivative, starting with a 4-chloroaniline (B138754) derivative in a classical quinoline synthesis like the Conrad-Limpach or Skraup synthesis is a viable approach.

A synthetic route for a closely related compound, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, starts with 4-methoxyaniline and ethyl acetoacetate, which undergo cyclization. atlantis-press.com Subsequent steps involve nitration and then chlorination to yield the final product. atlantis-press.com This highlights a common strategy where the methoxy group is present on the starting aniline, and the chloro group is introduced later in the synthesis.

Table 1: Selected Methods for Halogen and Methoxy Group Introduction

| Reaction | Reagents and Conditions | Substrate Type | Outcome | Reference |

|---|---|---|---|---|

| Cyclization | 4-methoxyaniline, Ethyl acetoacetate, Polyphosphoric acid, 170 °C | Aniline derivative | Forms 6-methoxy-2-methylquinolin-4-ol | atlantis-press.com |

| Electrophilic Halogenation | ICl, NaHCO₃, MeCN, room temperature | N-(2-alkynyl)anilines | Synthesis of 3-haloquinolines | nih.gov |

Formation of the 2-Hydroxyl Group (or 2-Oxo functionality)

The 2-hydroxyl group of this compound exists in tautomeric equilibrium with its 2-oxo (quinolinone) form. Several synthetic strategies can establish this functionality.

One direct method involves the nucleophilic substitution of a leaving group at the C2 position. For example, quinoline can react with potassium hydroxide (B78521) at high temperatures (220°C) to yield 2-hydroxyquinoline (B72897). uop.edu.pk This approach would require a pre-formed 6-chloro-4-methoxyquinoline (B1358425) skeleton.

Another strategy involves the cyclization of suitably substituted acyclic precursors. The Conrad-Limpach-Knorr synthesis is a classical method that condenses anilines with β-ketoesters to form 4-hydroxyquinolines, which can be isomerized to quinolin-2(1H)-ones. quimicaorganica.org A variation involves the reaction of 2-aminobenzophenones with N,N-dimethylacetamide in the presence of potassium hydroxide at room temperature to afford substituted 2-hydroxyquinolines in moderate yields (40-60%). tandfonline.com

Furthermore, 2-hydroxyquinoline-4-carboxylic acids can be synthesized through the oxidation of 2-hydroxy-4-halogenomethyl-quinolines using an alkaline solution of hydrogen peroxide. google.com The starting 2-hydroxy-4-halogenomethylquinolines are accessible from the cyclization of anilides of gamma-halogenacetoacetic acids. google.com

A two-step, one-pot procedure starting from the readily available 8-hydroxyquinoline (B1678124) has been developed for the synthesis of 2-amino-8-hydroxyquinoline, which involves the formation of an N-oxide intermediate. acs.org While this leads to an amino group, it demonstrates the feasibility of functionalizing the 2-position through N-oxide chemistry. acs.org

Table 2: Synthetic Routes to the 2-Hydroxyquinoline Core

| Method | Starting Materials | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Hydroxylation | Quinoline | Potassium Hydroxide, 220°C | 2-Hydroxyquinoline | uop.edu.pk |

| Condensation/Cyclization | 2-Aminobenzophenones, N,N-Dimethylacetamide | Potassium Hydroxide | Substituted 2-Hydroxyquinolines | tandfonline.com |

| Oxidation | 2-Hydroxy-4-halogenomethyl-quinoline | Hydrogen Peroxide, Alkali | 2-Hydroxyquinoline-4-carboxylic acid | google.com |

Advanced Synthetic Techniques

Modern synthetic organic chemistry offers powerful tools for the functionalization and synthesis of complex heterocyclic systems like this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable for creating carbon-carbon and carbon-heteroatom bonds, providing a versatile method for functionalizing the quinoline scaffold. scilit.com Halogenated quinolines, such as a 6-chloro derivative, are excellent substrates for these reactions. scilit.com

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a prominent example. For instance, a one-pot process combining a Suzuki-Miyaura reaction with an intramolecular direct arylation has been reported for the synthesis of complex fused quinoline systems. acs.orgsoton.ac.uknih.gov In a typical procedure, a 4-(2-bromophenoxy)quinoline substrate reacts with phenylboronic acid in the presence of a palladium acetate (B1210297) catalyst and a base like potassium carbonate to yield the coupled product. acs.org This demonstrates how a pre-existing halogen on the quinoline ring can be used as a handle for further molecular elaboration. These methods often proceed in high yields and can tolerate a wide array of functional groups. researchgate.netnih.gov

Nucleophilic Substitution Reactions in Quinoline Chemistry

The quinoline ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. quimicaorganica.orgtutorsglobe.com The presence of a halogen atom at these positions makes them excellent leaving groups for nucleophilic substitution (SNAr) reactions. quimicaorganica.org This reactivity is fundamental for introducing a variety of functional groups.

The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon, forming a stable Meisenheimer-type intermediate where the negative charge is delocalized onto the nitrogen atom. quimicaorganica.org Subsequent elimination of the halide ion restores the aromaticity and yields the substituted product. While both C2 and C4 are activated, C4 is often slightly more reactive. quimicaorganica.org A wide range of nucleophiles, including amines, alkoxides, and water (with heating), can participate in these reactions. quimicaorganica.org For example, the reaction of quinoline with sodamide in liquid ammonia (B1221849) leads to the formation of 2-aminoquinoline. uop.edu.pk

Oxidative and Reductive Transformations in Quinoline Synthesis

Oxidative and reductive reactions are crucial in both the synthesis and modification of the quinoline ring system.

Oxidative Transformations: Many classical quinoline syntheses, such as the Skraup and Doebner-von-Miller reactions, conclude with an oxidation step to aromatize a dihydroquinoline intermediate. uop.edu.pknih.gov Mild oxidizing agents like nitrobenzene (B124822) are often used for this purpose. uop.edu.pk More modern, greener methods employ molecular oxygen, sometimes in conjunction with a catalyst. nih.govorganic-chemistry.org For instance, a heterogeneous cobalt oxide catalyst can effectively facilitate the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines under mild conditions. organic-chemistry.org

Reductive Transformations: Reduction of the quinoline ring is also a key transformation. Mild reduction, for example with tin and hydrochloric acid, selectively reduces the pyridine (B92270) ring to give 1,2,3,4-tetrahydroquinoline. uop.edu.pk More vigorous reduction with hydrogen and a platinum catalyst can lead to the fully saturated decahydroquinoline. uop.edu.pk Recently, radical-based reactions have emerged as a powerful tool for quinoline synthesis, often involving reductive cyclization steps. nih.gov A "hydrogenative oxidation" strategy has also been developed, where water can act as both a hydrogen and oxygen source to convert N-heteroarenes like quinoline into lactams (quinolinones) in a single step. researchgate.net

Derivatization and Functionalization Strategies of 6 Chloro 4 Methoxyquinolin 2 Ol

Modifications at the 2-Position (Hydroxyl/Oxo Group)

The 2-position of the quinoline (B57606) ring in 6-chloro-4-methoxyquinolin-2-ol exists in tautomeric equilibrium between the hydroxyl (-OH) and oxo (=O) forms, with the latter, a quinolinone, often being the predominant species. This duality in its nature allows for a diverse range of chemical transformations.

Alkylation and Acylation Reactions of the Oxygen Atom

The oxygen atom at the 2-position, in its nucleophilic hydroxyl form or as the enolate of the quinolinone, is amenable to both alkylation and acylation reactions.

Alkylation: O-alkylation of the quinolinone tautomer introduces an alkoxy group at the 2-position. While direct O-alkylation of this compound is not extensively documented in readily available literature, the regioselective O-alkylation of similar quinolinone systems provides a strong precedent. For instance, the reaction of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one with 2-chloro-3-(chloromethyl)quinolines in the presence of silver nanoparticles as a catalyst has been shown to yield the corresponding O-alkylated product. researchgate.net This suggests that under appropriate conditions, this compound can be expected to undergo similar transformations with various alkylating agents, such as alkyl halides, in the presence of a suitable base or catalyst. The choice of reaction conditions, including the base, solvent, and temperature, can be critical in directing the reaction towards O-alkylation over the competing N-alkylation of the quinoline nitrogen.

| Reactant | Reagent | Conditions | Product |

| 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one | 2-chloro-3-(chloromethyl)quinolines | Silver nanoparticles, DMSO, reflux | 1-{1-[2-chloroquinolin-3-yl)methoxy]-6-chloro-4-phenylquinolin-3-yl}ethanone |

Acylation: The introduction of an acyl group at the 2-position via O-acylation would result in the formation of a 2-acyloxyquinoline derivative. This transformation can typically be achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base. While specific examples for this compound are not prevalent, the general reactivity of quinolinones suggests that this reaction is feasible and would provide a means to introduce a variety of ester functionalities.

Transformations Involving the Carbonyl Functionality

The carbonyl group of the quinolinone tautomer is a key site for a range of chemical modifications, enabling the introduction of different functional groups and the synthesis of diverse derivatives.

One of the most significant transformations is the conversion of the 2-oxo group into a 2-chloro substituent. This is a crucial step in the synthesis of many quinoline-based compounds as the 2-chloroquinoline (B121035) derivative serves as a versatile intermediate for subsequent nucleophilic substitution reactions. The chlorination can be accomplished using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This transformation has been successfully applied to a variety of quinolinone precursors to generate the corresponding 2-chloroquinolines. nih.gov

Furthermore, the carbonyl group can potentially be converted into a thione group (=S) through reaction with reagents like Lawesson's reagent or phosphorus pentasulfide. This would yield the corresponding 6-chloro-4-methoxyquinoline-2(1H)-thione, opening up avenues for further derivatization at the sulfur atom.

Functionalization at the Quinoline Ring System

The substituents on the carbocyclic ring of the quinoline nucleus, namely the chloro group at C6 and the methoxy (B1213986) group at C4, as well as the heterocyclic nitrogen atom, provide additional handles for chemical modification.

Reactions at the Chloro-Substituted Position (C6)

The chlorine atom at the C6 position of the quinoline ring is a versatile functional group that can be displaced or utilized in cross-coupling reactions to introduce a wide array of substituents.

Nucleophilic Aromatic Substitution: The chloro group can be substituted by various nucleophiles, although this often requires harsh reaction conditions or the presence of an activating group.

Cross-Coupling Reactions: More commonly, the C6-chloro position is functionalized through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for example, allows for the formation of C-N bonds, enabling the introduction of primary and secondary amines at the C6 position. While direct examples on this compound are scarce, the successful selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) demonstrates the feasibility of this approach on the quinoline scaffold. nih.gov This methodology offers a powerful tool for the synthesis of 6-aminoquinoline (B144246) derivatives.

Similarly, Suzuki coupling reactions, which form C-C bonds, could be employed to introduce aryl, heteroaryl, or alkyl groups at the C6 position by reacting the chloro-substituted quinoline with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base.

Transformations at the Methoxy-Substituted Position (C4)

The methoxy group at the C4 position is generally stable, but it can be cleaved under specific conditions to yield the corresponding 4-hydroxyquinoline (B1666331) derivative. This ether cleavage is typically achieved by treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). wikipedia.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.com The resulting 4-hydroxy group can then serve as a new site for further functionalization, such as alkylation or acylation.

Derivatization of the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring is a site for N-alkylation, a common derivatization strategy for heterocyclic compounds. The reaction of the quinolinone tautomer with an alkyl halide in the presence of a base can lead to the formation of an N-alkylated product. The regioselectivity between N- and O-alkylation is a critical consideration and often depends on the specific substrate, alkylating agent, and reaction conditions. researchgate.net For instance, studies on the alkylation of 2-pyridones, which are structurally related to quinolinones, have shown that the choice of catalyst and reaction conditions can lead to highly selective N-alkylation. masterorganicchemistry.com

Introduction of Side Chains and Complex Moieties

The strategic introduction of side chains and complex moieties onto the this compound scaffold is a key strategy in medicinal chemistry to modulate the compound's physicochemical properties and biological activity. The reactive sites of the core, primarily the nitrogen at position 1 and the oxygen at position 2 (in its tautomeric form), as well as the potential for substitution at the chloro- and methoxy- positions under specific conditions, allow for a diverse range of functionalization strategies. These modifications aim to enhance target affinity, improve pharmacokinetic profiles, and explore structure-activity relationships (SAR).

Research has demonstrated the feasibility of introducing a variety of substituents, ranging from simple alkyl and aryl groups to more complex heterocyclic and polycyclic systems. These derivatization reactions often leverage well-established synthetic methodologies, including alkylation, arylation, and coupling reactions, tailored to the specific reactivity of the quinolinone core.

Alkylation and Arylation Reactions

Alkylation at the N1 and O2 positions of the quinolin-2-one tautomer is a common strategy to introduce lipophilic side chains. These reactions typically proceed via nucleophilic substitution, where the quinolinone nitrogen or oxygen acts as the nucleophile. The choice of alkylating agent and reaction conditions can influence the regioselectivity of the substitution.

Similarly, arylation reactions, often catalyzed by transition metals like palladium, enable the introduction of aryl and heteroaryl moieties. These modifications can introduce additional π-stacking interactions or hydrogen bonding opportunities with biological targets.

A notable example involves the regioselective O-alkylation of a related 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one. In a study, this compound was reacted with 2-chloro-3-(chloromethyl)quinolines in the presence of silver nanoparticles in DMSO under reflux conditions. This led to the formation of 1-{1-[2-chloroquinolin-3-yl)methoxy]-6-chloro-4-phenylquinolin-3-yl}ethanones, demonstrating a method for linking complex heterocyclic moieties through an ether linkage at the 2-position. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one | 2-chloro-3-(chloromethyl)quinolines | Silver nanoparticles, DMSO | 1-{1-[2-chloroquinolin-3-yl)methoxy]-6-chloro-4-phenylquinolin-3-yl}ethanones | researchgate.net |

Introduction of Complex Heterocyclic Moieties

For instance, the synthesis of novel quinoline-1,3-oxazole hybrids has been reported through the condensation reaction of 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes with 6-chloro-2-methyl-quinolin-4-yl-hydrazines. researchgate.net Although this example involves a 4-hydrazino derivative, it highlights a viable strategy for appending complex heterocyclic systems to a chlorinated quinoline core.

Another relevant synthetic pathway involves the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline. atlantis-press.com This nitro-substituted intermediate serves as a versatile precursor for further functionalization, including the introduction of various side chains and complex moieties through nucleophilic aromatic substitution or reduction of the nitro group followed by derivatization.

| Starting Material | Key Intermediate | Significance | Reference |

| 4-methoxyaniline | 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline | Key intermediate for the synthesis of quinoline inhibitors. | atlantis-press.com |

Reactivity and Reaction Mechanisms of 6 Chloro 4 Methoxyquinolin 2 Ol

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the 6-Chloro-4-methoxyquinolin-2-OL scaffold is primarily directed towards the benzene (B151609) ring portion of the molecule. The regiochemical outcome of such reactions is governed by the cumulative electronic effects of the chloro, methoxy (B1213986), and hydroxyl/oxo substituents.

Regioselectivity and Directing Effects of Substituents

The quinoline (B57606) nucleus itself is generally deactivated towards electrophilic attack compared to benzene, with reactions favoring the carbocyclic (benzene) ring over the heterocyclic (pyridine) ring. quimicaorganica.org The directing influence of the existing substituents on this compound is critical in determining the position of substitution.

The substituents exert the following effects:

-OH group (at C-2, existing as the C=O tautomer): The lactam functionality is generally deactivating.

-OCH3 group (at C-4): The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density through resonance (+R effect). lumenlearning.comlibretexts.org

-Cl group (at C-6): The chloro group is a deactivating group due to its electron-withdrawing inductive effect (-I effect), but it directs incoming electrophiles to the ortho and para positions due to resonance effects. libretexts.orgperlego.com

Considering the structure, the C-4 methoxy group strongly activates the C-5 position for electrophilic attack. The C-6 chloro group directs incoming electrophiles to its ortho positions (C-5 and C-7). Therefore, the electronic effects of the methoxy and chloro groups are additive in directing substitution to the C-5 position, making it the most probable site for electrophilic attack. The C-7 position is the next most likely site, influenced by the ortho-directing effect of the C-6 chloro group and the para-directing effect of the C-4 methoxy group, although the latter's influence is weaker at this position. The C-8 position is the least favored due to steric hindrance and less favorable electronic stabilization of the intermediate. quimicaorganica.orgnih.gov

| Substituent | Position | Electronic Effect | Directing Influence |

| -OH (oxo) | C-2 | Deactivating | - |

| -OCH3 | C-4 | Activating (+R > -I) | ortho, para (to C-3, C-5) |

| -Cl | C-6 | Deactivating (-I > +R) | ortho, para (to C-5, C-7) |

| Combined Effect | C-5 > C-7 > C-8 |

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is highly dependent on the position of the leaving group. Halogens at the C-2 and C-4 positions are significantly more reactive towards nucleophiles than those on the carbocyclic ring. echemi.comresearchgate.net

Reactivity of the Chloro Group Towards Nucleophiles

The chloro group at the C-6 position of this compound is relatively unreactive towards nucleophilic displacement. Unlike halogens at the C-2 or C-4 positions, the C-6 position is not activated by the ring nitrogen through resonance stabilization of the Meisenheimer intermediate. echemi.com Therefore, substitution of the 6-chloro group typically requires harsh reaction conditions. However, studies on similar chloroquinolines show that substitution can be achieved with various nucleophiles such as amines, thiols, and azides, often necessitating high temperatures or the use of catalysts. mdpi.comresearchgate.net For instance, in related systems, hydrazination of a chloro group on the carbocyclic ring has been successfully carried out. chem-soc.si

Influence of Methoxy Group on Nucleophilic Pathways

The methoxy group at C-4 has a significant electronic influence on the reactivity of the entire quinoline system towards nucleophiles. As a strong electron-donating group (+R effect), the methoxy group increases the electron density of the aromatic rings. stackexchange.com This increased electron density deactivates the ring system towards nucleophilic aromatic substitution, as the attack by an electron-rich nucleophile is less favorable. This effect further reduces the inherent low reactivity of the C-6 chloro group, making its substitution more challenging compared to a similar quinoline derivative lacking the C-4 methoxy group or possessing an electron-withdrawing group instead. researchgate.net

Rearrangement Reactions

The current scientific literature does not extensively report specific rearrangement reactions for the this compound scaffold. However, rearrangements are known within the broader quinoline and quinolone families. For example, some N-acylated 1,2-dihydroquinolines can undergo rearrangement in the presence of organolithium compounds. rsc.org Additionally, enzymatic reactions involving related scaffolds can proceed through epoxide intermediates that spontaneously undergo ring-rearrangement to form hydroxylated quinolones. wikipedia.org A variant of the dienone-phenol rearrangement involves quinol substrates rearranging to hydroquinone (B1673460) products, a transformation driven by aromatization. nih.gov While these examples exist for related structures, specific data on rearrangements of this compound is scarce.

Oxidative and Reductive Transformations

The response of this compound to oxidative and reductive conditions is dictated by its constituent functional groups.

Oxidative Transformations: The electron-rich nature of the methoxy-substituted quinolinone ring makes it susceptible to oxidation, though this can lead to complex product mixtures or degradation. In related systems, such as 4-O-aryl quinoline derivatives, metabolic oxidation can occur on alkylthio groups, leading to sulfoxides and sulfones which then become susceptible to nucleophilic displacement. researchgate.net Electrochemical oxidation of polycyclic aromatic phenols, which share features with the quinolinone, can lead to the formation of quinones. nih.govbeilstein-journals.org Direct oxidation of the this compound molecule would likely target the electron-rich rings, but specific outcomes are not well-documented.

Reductive Transformations: The quinolinone ring system can undergo reduction. Catalytic hydrogenation is a common method that could potentially reduce the heterocyclic ring. The azide (B81097) group, if introduced via nucleophilic substitution at the C-6 position, can be selectively reduced to an amine using methods like the Staudinger reaction, which is often preferred over catalytic hydrogenation to avoid reduction of other parts of the molecule. mdpi.comchem-soc.si Electroreductive coupling reactions have been reported for other 4-quinolone derivatives, indicating the susceptibility of the carbonyl group and the adjacent double bond to reduction. acs.org The chloro group at C-6 could also be subject to reductive dehalogenation under certain catalytic hydrogenation conditions.

Solvent Effects on Reactivity and Equilibria of this compound

The chemical behavior of this compound, particularly its reactivity and the position of its tautomeric equilibria, is significantly influenced by the surrounding solvent environment. Solvents can alter reaction rates and can stabilize or destabilize different tautomeric forms of the molecule through various intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. This section delves into the detailed research findings concerning these solvent effects.

The reactivity of quinolinone systems can be modulated by the choice of solvent. For instance, in reactions such as O-alkylation, the solvent can influence the nucleophilicity of the oxygen atom and the solubility of the reactants, thereby affecting the reaction rate and yield. Studies on related quinolinone derivatives have shown that polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed for such reactions, as they can effectively solvate cations while leaving the anionic nucleophile relatively free, thus enhancing its reactivity. In contrast, protic solvents like ethanol (B145695) or water can form hydrogen bonds with the reactants, which may decrease nucleophilicity and slow down the reaction.

A crucial aspect of the chemistry of this compound is its existence in different tautomeric forms. The primary equilibrium is between the 2-hydroxyquinoline (B72897) form and the quinolin-2(1H)-one form. The methoxy group at the 4-position introduces further electronic effects but does not fundamentally change this tautomeric possibility. The position of this equilibrium is highly dependent on the solvent's properties.

Tautomeric Equilibria: The Keto-Enol Balance

The equilibrium between the keto (quinolin-2(1H)-one) and enol (2-hydroxyquinoline) tautomers is a classic example of prototropic tautomerism. The relative stability of these forms is dictated by the solvent's ability to stabilize each tautomer.

Generally, polar solvents tend to favor the more polar tautomer. For quinolinone systems, the keto form is typically more polar than the enol form. Therefore, an increase in solvent polarity is expected to shift the equilibrium towards the keto tautomer. This principle is often referred to as Meyer's rule, which has been validated for various β-dicarbonyl compounds and is applicable to the amide-imidol tautomerism in quinolinones.

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are powerful tools for investigating these solvent-dependent equilibria. Changes in the chemical shifts of specific protons in ¹H NMR or shifts in the maximum absorption wavelength (λmax) in UV-Vis spectra can provide quantitative information about the ratio of the tautomers in different solvents.

Theoretical studies, often employing Density Functional Theory (DFT), have also been used to predict the relative stabilities of tautomers in various solvents. These computational models can simulate the solvent environment and calculate the free energies of the different forms, offering insights that complement experimental findings. For a related compound, 4-hydroxyquinoline (B1666331), DFT studies have explored the stability of its tautomers in solvents of varying polarity, such as benzene (non-polar), tetrahydrofuran (B95107) (THF) (polar aprotic), and water (polar protic), confirming that the equilibrium is indeed sensitive to the solvent environment.

The following interactive table summarizes the expected trend of the keto-enol equilibrium for this compound in different types of solvents, based on established principles of solvent-tautomer interactions.

| Solvent Type | Predominant Tautomer | Expected Interaction Mechanism |

| Non-polar (e.g., Benzene, Hexane) | Enol (2-hydroxyquinoline) | Minimal interaction; intramolecular hydrogen bonding in the enol form may be favored. |

| Polar Aprotic (e.g., DMSO, Acetone) | Keto (quinolin-2(1H)-one) | Dipole-dipole interactions stabilize the more polar keto form. |

| Polar Protic (e.g., Ethanol, Water) | Keto (quinolin-2(1H)-one) | Hydrogen bonding from the solvent stabilizes the carbonyl group of the keto form. |

Research Findings on Reactivity

The choice of solvent is also critical in synthetic procedures involving this compound. For example, in nucleophilic substitution reactions at the C6-chloro position, the solvent must be inert to the reactants and facilitate the desired transformation. High-boiling point aprotic solvents like o-xylene (B151617) have been used in reactions of related chloro-quinolinones. The reaction of equimolar amounts of a related 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one with a chloro-methylquinoline was conducted in DMSO under reflux conditions to achieve O-alkylation. This highlights the use of polar aprotic solvents to facilitate reactions at the quinolone nucleus.

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N NMR) for Complex Structure Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 6-Chloro-4-methoxyquinolin-2-OL in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ¹⁵N NMR spectra, the precise arrangement of atoms and the electronic environment within the molecule can be determined.

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms present. For a related compound, 7-chloro-4-methoxyquinolin-2(1H)-one, the ¹H NMR spectrum (400 MHz, DMSO-d6) shows characteristic signals that can be extrapolated to predict the spectrum of the 6-chloro isomer. rsc.org A broad singlet expected in the downfield region (around 11.5 ppm) would be indicative of the N-H proton of the quinolinone ring. rsc.org The aromatic protons on the benzene (B151609) ring would appear as a set of doublets and a singlet, with their specific chemical shifts and coupling patterns determined by the substitution pattern. The methoxy (B1213986) group protons would present as a sharp singlet, typically around 3.9 ppm. rsc.org The proton at the C3 position would also be a singlet, appearing further upfield, around 5.9-6.2 ppm. rsc.orgsemanticscholar.org Concentration-dependent chemical shift changes in ¹H-NMR studies of quinolines can occur due to dipole-dipole and π-π stacking interactions between molecules. uncw.edu

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. For 7-chloro-4-methoxyquinolin-2(1H)-one, the carbonyl carbon (C2) resonates significantly downfield, around 163 ppm. rsc.org The carbon bearing the methoxy group (C4) is also highly deshielded, appearing around 163 ppm as well. rsc.org The remaining aromatic and quinoline (B57606) ring carbons would produce a series of signals in the 97-140 ppm range. rsc.org The chemical shift of the methoxy carbon is typically found around 56 ppm. rsc.org Theoretical calculations, such as the GIAO method, can be employed to predict and help assign the ¹³C NMR chemical shifts in quinoline derivatives. researchgate.net

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can provide direct insight into the electronic environment of the nitrogen atom within the quinolinone ring. researchgate.netresearchgate.net The chemical shift of the nitrogen atom is sensitive to hybridization and substitution effects. rsc.org For quinoline itself, the nitrogen chemical shift has been studied, and in the case of [¹⁵N]quinoline, a significant lone pair effect on the coupling to adjacent carbons (like C8) has been observed. rsc.org In this compound, the ¹⁵N chemical shift would confirm the quinolinone tautomer and provide data for studying any potential intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from closely related structures and general knowledge of quinolinone systems.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (N-H) | ~11.5 (br s) | - |

| 2 (C=O) | - | ~163 |

| 3 (-CH=) | ~6.0 (s) | ~96 |

| 4 (-C-O) | - | ~164 |

| 4a | - | ~115 |

| 5 | ~7.9 (d) | ~124 |

| 6 (-C-Cl) | - | ~130 |

| 7 | ~7.3 (dd) | ~122 |

| 8 | ~7.2 (d) | ~116 |

| 8a | - | ~139 |

| -OCH₃ | ~3.9 (s) | ~56 |

Mass Spectrometry Techniques (ESI-MS, HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for quinolone compounds, often yielding a prominent protonated molecular ion [M+H]⁺. nih.govjfda-online.com

ESI-MS and HRMS: For this compound (molecular formula C₁₀H₈ClNO₂), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. The expected exact mass for the [M+H]⁺ ion would be calculated and compared to the measured value, typically with a mass error of less than 5 ppm. For the related 7-chloro-4-methoxyquinolin-2(1H)-one, the [M+H]⁺ ion was observed at m/z 210.0351, confirming the molecular formula C₁₀H₈ClNO₂. rsc.org

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would reveal characteristic fragmentation patterns. For quinolones, common fragmentation pathways include the loss of water ([M+H-H₂O]⁺) and carbon monoxide ([M+H-CO]⁺). nih.gov In the case of methoxy-substituted quinolines, the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy group is also a plausible fragmentation pathway. mcmaster.ca The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion and any chlorine-containing fragment ions, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope. The study of fragmentation patterns of various quinolone antibiotics has shown that while there are common cleavage pathways due to the shared core structure, the specific substituents lead to distinct fragmentation patterns that can aid in identification. nih.gov

Table 2: Predicted ESI-MS Fragmentation for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 210.03 | Protonated molecular ion |

| [M+H-CO]⁺ | 182.04 | Loss of carbon monoxide from the quinolinone ring |

| [M+H-CH₃]⁺ | 195.01 | Loss of a methyl radical from the methoxy group |

| [M+H-CH₂O]⁺ | 180.02 | Loss of formaldehyde from the methoxy group |

Infrared and Raman Spectroscopy for Functional Group Identification and Tautomerism Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be particularly useful in studying tautomerism.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band in the region of 1650-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the 2-quinolone ring. asianpubs.orgpublish.csiro.au A broad absorption band in the 3000-3300 cm⁻¹ range would correspond to the N-H stretching vibration, often indicating hydrogen bonding in the solid state. semanticscholar.org Other significant bands would include C-H stretching vibrations (both aromatic and aliphatic) around 2850-3100 cm⁻¹, C=C stretching vibrations of the aromatic rings in the 1450-1620 cm⁻¹ region, and C-O-C stretching of the methoxy group around 1250 cm⁻¹. semanticscholar.orgasianpubs.org The presence and position of the C=O and N-H bands are strong evidence for the predominance of the 2-quinolone tautomer over the 2-hydroxyquinoline (B72897) form. publish.csiro.auresearchgate.net

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, is also a powerful tool for characterizing quinoline derivatives. researchgate.netacs.org The quinoline ring system gives rise to intense Raman signals. researchgate.net The C=C ring stretching modes are typically strong in the Raman spectrum. DFT calculations are often used to aid in the assignment of vibrational modes in the Raman spectra of quinolines. researchgate.netresearchgate.net For this compound, Raman spectroscopy could be used to further confirm the presence of the quinolone ring and to study any subtle structural changes in different environments.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3000-3300 (broad) | N-H stretch | Amide (in quinolone) |

| 2850-3100 | C-H stretch | Aromatic and Methoxy |

| 1650-1680 (strong) | C=O stretch | Amide (in quinolone) |

| 1450-1620 | C=C stretch | Aromatic/Quinoline Ring |

| ~1250 | C-O-C stretch | Methoxy |

X-ray Crystallography for Solid-State Structure Determination and Tautomer Confirmation

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure in the solid state.

A key piece of information that would be obtained is the confirmation of the tautomeric form. The crystal structure would show a carbon-oxygen double bond (C=O) at the 2-position and a proton attached to the nitrogen atom, confirming the 2-quinolone tautomer, which is generally the more stable form for such systems. researchgate.netresearchgate.net Furthermore, the analysis would reveal details about the planarity of the quinolone ring system and the conformation of the methoxy group.

Intermolecular interactions, such as hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, would also be elucidated. These interactions often lead to the formation of dimeric or polymeric structures in the solid state, which can influence the physical properties of the compound.

Ultraviolet-Visible Spectroscopy for Electronic Structure and Tautomeric Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic quinolone system. researchgate.net

The position and intensity of these absorption bands are sensitive to the substitution pattern and the tautomeric form of the molecule. nih.govhelsinki.fi The 2-quinolone tautomer typically exhibits a different absorption spectrum compared to the 2-hydroxyquinoline tautomer. nih.gov Studies on related hydroxyquinolines have shown that the equilibrium between tautomers can be influenced by the solvent, and this can be monitored by changes in the UV-Vis spectrum. nih.govnih.govnih.gov For instance, in aqueous solutions of 7-hydroxyquinoline, absorption from both the enol and zwitterionic tautomers can be observed. nih.gov Therefore, UV-Vis spectroscopy can be a valuable tool for studying the tautomeric behavior of this compound in different solvent environments. The absorption maxima for substituted quinolines are generally found in the range of 280 to 510 nm. researchgate.net

Computational and Theoretical Investigations of 6 Chloro 4 Methoxyquinolin 2 Ol

Quantum Chemical Calculations (DFT, Ab Initio) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For a substituted quinoline (B57606) like 6-Chloro-4-methoxyquinolin-2-OL, these calculations reveal how the chloro, methoxy (B1213986), and hydroxyl groups influence the geometry and electronic nature of the quinoline core.

The first step in a computational study is to find the most stable three-dimensional structure of the molecule, known as the global minimum on the potential energy surface. This is achieved through a process called geometry optimization. Using a method like DFT with a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the forces on each atom are calculated and minimized until a stationary point is reached. dergipark.org.trresearchgate.net To ensure that the optimized structure is a true minimum and not a transition state, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable molecular geometry. nih.gov For molecules with flexible groups, such as the methoxy group in this compound, a conformational scan may be performed to explore different rotational orientations and identify the most energetically favorable arrangement. dergipark.org.tr

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netnih.gov The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and reactivity. dergipark.org.trnih.gov A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.netnih.gov DFT calculations provide the energies of these orbitals, allowing for the determination of the energy gap and other reactivity descriptors. researchgate.netmdpi.com

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Quinoline

| Parameter | Representative Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | Indicator of chemical reactivity and stability |

| Note: These values are illustrative for a quinoline derivative and are not specific experimental or calculated data for this compound. |

The distribution of electron density within this compound can be visualized using a Molecular Electrostatic Potential (MEP) map. nih.gov The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov This provides insight into where the molecule is susceptible to electrophilic or nucleophilic attack. For instance, the electronegative oxygen and nitrogen atoms would be expected to be regions of negative potential, while the hydrogen atoms would be regions of positive potential. nih.gov

Furthermore, analysis of the individual molecular orbitals reveals how electron density is shared across the molecule. In the case of this compound, the HOMO is often localized on the electron-rich parts of the molecule, such as the quinoline ring system, while the LUMO may be distributed over the entire molecule. dergipark.org.tr

Spectroscopic Property Prediction and Validation (e.g., UV-Vis, NMR shifts)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the calculated structure. Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) by calculating the excitation energies and oscillator strengths of electronic transitions. dergipark.org.trresearchgate.net

Similarly, the gauge-invariant atomic orbital (GIAO) method is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netnih.gov These theoretical calculations can aid in the assignment of complex experimental spectra and provide a deeper understanding of the electronic environment of the nuclei. researchgate.net The accuracy of these predictions depends on the chosen DFT functional, basis set, and whether solvent effects are included in the model. nih.govnih.gov

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative Example)

| Spectrum | Predicted Value | Experimental Value |

| UV-Vis (λmax) | 350 nm | 355 nm |

| ¹H NMR (δ) | 7.2 ppm | 7.1 ppm |

| ¹³C NMR (δ) | 145 ppm | 144 ppm |

| Note: This table provides an illustrative comparison for a hypothetical molecule to demonstrate the validation process. Specific data for this compound is not available. |

Tautomerism Modeling and Energetics

This compound can exist in different tautomeric forms, primarily the hydroxy-quinoline (enol) form and the quinolinone (keto) form. These tautomers are constitutional isomers that readily interconvert.

Computational chemistry is an invaluable tool for studying tautomeric equilibria. By performing geometry optimizations and energy calculations for each possible tautomer, their relative stabilities can be determined. nih.gov The tautomer with the lower calculated total energy is the more stable form under the given conditions (e.g., in the gas phase).

The relative stability of tautomers can be significantly influenced by the solvent environment. nih.gov Computational solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to simulate the effect of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of tautomer energies in different solvents. mdpi.com Studies on similar systems have shown that polar solvents can stabilize one tautomer over another by forming hydrogen bonds or through other intermolecular interactions, thereby shifting the tautomeric equilibrium. nih.govnih.gov For this compound, a polar solvent would likely influence the equilibrium between the enol and keto forms.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational transition state analysis is a fundamental approach to understanding the kinetics and thermodynamics of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the transition state—the highest energy point along the reaction coordinate—which is crucial for determining the reaction rate and mechanism. For a molecule such as this compound, this analysis can provide insights into its synthesis, degradation pathways, or its interactions with biological targets.

The process typically involves the use of quantum chemical methods, such as Density Functional Theory (DFT), to model the geometries of the reactants, products, and the transition state. The energetic barrier, or activation energy, is calculated as the difference in energy between the reactants and the transition state. A lower activation energy implies a faster reaction.

For instance, a hypothetical nucleophilic substitution reaction at the C6-Cl bond of this compound could be investigated. Computational analysis would model the approach of a nucleophile, the stretching and breaking of the C-Cl bond, and the formation of the new bond. The resulting data would allow for a detailed understanding of the reaction's feasibility and the factors influencing its rate.

Table 1: Hypothetical Transition State Analysis Data for a Nucleophilic Substitution on this compound

| Parameter | Value | Description |

| Reactant Energy | -850.123 Hartree | Energy of isolated this compound and nucleophile |

| Transition State Energy | -850.089 Hartree | Highest energy point of the reaction pathway |

| Product Energy | -850.156 Hartree | Energy of the final substituted product and leaving group |

| Activation Energy (Forward) | 21.34 kcal/mol | Energy barrier for the forward reaction (Transition State - Reactant) |

| Activation Energy (Reverse) | 42.05 kcal/mol | Energy barrier for the reverse reaction (Transition State - Product) |

| Reaction Enthalpy | -20.71 kcal/mol | Overall energy change of the reaction (Product - Reactant) |

Note: The data presented in this table is illustrative and intended to demonstrate the type of information obtained from a transition state analysis. It does not represent actual experimental or calculated values for this specific reaction.

Analysis of Non-Covalent Interactions (NCI) and Hydrogen Bonding

Non-covalent interactions (NCIs) play a pivotal role in determining the three-dimensional structure, stability, and function of molecules. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are significantly weaker than covalent bonds but are collectively crucial in areas such as crystal engineering, supramolecular chemistry, and drug-receptor binding.

In this compound, several types of non-covalent interactions can be envisaged. The hydroxyl group at the C2 position can act as a hydrogen bond donor, while the nitrogen atom in the quinoline ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. Furthermore, the aromatic quinoline core can participate in π-π stacking interactions with other aromatic systems. The chlorine atom can also engage in halogen bonding.

Computational analysis of these interactions helps in understanding the molecule's aggregation behavior in the solid state and its binding affinity to biological macromolecules.

To visualize and quantify non-covalent interactions, sophisticated computational techniques like the Reduced Density Gradient (RDG) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are employed.

The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative. Plotting the RDG against the electron density allows for the visualization of non-covalent interactions in real space. Different types of interactions are characterized by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. Large negative values of sign(λ₂)ρ indicate strong attractive interactions like hydrogen bonds, values close to zero suggest weak van der Waals interactions, and large positive values signify repulsive steric clashes. These are often color-coded in graphical representations, with blue indicating strong attraction, green for weak interactions, and red for repulsion.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. Within this framework, a chemical bond is associated with a bond critical point (BCP) where the electron density is a minimum along the bond path but a maximum in the perpendicular directions. The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the interaction. For covalent bonds, ρ(r) is large and ∇²ρ(r) is negative. For closed-shell interactions, such as hydrogen bonds and van der Waals forces, ρ(r) is small and ∇²ρ(r) is positive.

Table 2: Illustrative QTAIM and RDG Parameters for Non-Covalent Interactions in a Dimer of this compound

| Interaction Type | Bond Critical Point (BCP) Present | Electron Density at BCP (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | RDG Color Code |

| O-H···N Hydrogen Bond | Yes | 0.025 | 0.085 | Blue |

| C-H···O Interaction | Yes | 0.009 | 0.031 | Green |

| π-π Stacking | Yes | 0.005 | 0.018 | Green |

| Steric Repulsion | No | N/A | N/A | Red |

Note: This table provides hypothetical data to illustrate the results from RDG and QTAIM analyses. The values are representative of typical non-covalent interactions and are not based on actual calculations for this molecule.

Through these computational methodologies, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, guiding further experimental studies and applications.

6 Chloro 4 Methoxyquinolin 2 Ol As a Chemical Building Block

Utilization in Multi-Step Organic Synthesis

The 6-chloro-4-methoxyquinolin-2-ol scaffold is strategically employed in multi-step synthetic sequences to construct molecules with potential therapeutic applications. The synthesis of related quinoline (B57606) derivatives illustrates the utility of this structural motif. For instance, a multi-step synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a key intermediate for certain kinase inhibitors, begins with 4-methoxyaniline. atlantis-press.com This process involves a cyclization reaction with ethyl acetoacetate (B1235776), followed by nitration and chlorination, demonstrating a typical pathway to build up complexity on the quinoline core. atlantis-press.com

The reactivity of the functional groups on the quinoline ring is central to its use as a building block. The chloro group at position 4 in analogous quinolines is susceptible to nucleophilic substitution, allowing for the introduction of various side chains. Similarly, the 4-chloro group in compounds like 4-chloro-8-methylquinolin-2(1H)-one can be readily displaced by nucleophiles such as hydrazines, azides, and amines to create new 4-substituted quinolinones. mdpi.com

A practical example of its utility is in the synthesis of potential antimycobacterial agents. Starting from a related 6-chloroquinoline (B1265530) core, a series of 2-(6-chloroquinolin-4-yl)-1-alkoxypropan-2-ol derivatives were synthesized. nih.gov This synthesis highlights how the quinoline scaffold can be elaborated in a step-by-step manner to produce pharmacologically active compounds. nih.gov

Table 1: Examples of Multi-Step Synthesis Involving Substituted Quinolines

| Starting Material | Key Steps | Final Product Type | Ref |

|---|---|---|---|

| 4-Methoxyaniline | Cyclization, Nitration, Chlorination | 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline | atlantis-press.com |

| 4-Hydroxy-8-methylquinolin-2(1H)-one | Chlorination, Nucleophilic Substitution | 4-Substituted-8-methylquinolin-2(1H)-ones | mdpi.com |

Scaffold for Complex Heterocyclic Systems

The inherent structure of this compound makes it an ideal foundation, or scaffold, for the construction of more complex, often polycyclic, heterocyclic systems. The quinoline core can be annulated or substituted to generate fused ring systems with diverse biological properties.

Research on the related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, shows that it can be converted into 2H-imidazo[4,5-c]quinoline derivatives. researchgate.net This is achieved through reactions where the chloro and nitro groups are displaced or transformed to facilitate the formation of a new fused imidazole (B134444) ring. researchgate.net This demonstrates how the quinoline scaffold serves as a template for assembling intricate molecular architectures.

The quinazoline (B50416) scaffold, structurally related to quinoline, is also built up from simpler precursors in a similar fashion. For example, novel 4-substituted-6,7-dimethoxyquinazolines have been synthesized by reacting the corresponding 4-chloro derivative with various piperazine (B1678402) derivatives. researchgate.net This highlights a common strategy where a chloro-substituted heterocycle is used as a key intermediate to introduce diversity and build more complex systems. researchgate.net

Combinatorial Library Synthesis and Diversification

The this compound scaffold is well-suited for the generation of combinatorial libraries, which are collections of structurally related compounds used for high-throughput screening in drug discovery. The reactive sites on the molecule allow for the systematic introduction of a variety of substituents, leading to a diverse set of analogues.

A study focused on developing antimalarial agents utilized a similar 6-chloro-7-methoxy-2-methyl-4(1H)-quinolone scaffold. nih.gov Researchers conducted structure-activity relationship (SAR) studies by synthesizing a library of compounds where the 3-position was substituted with a wide range of phenyl moieties. nih.gov This approach allowed for the systematic exploration of how different substituents impact biological activity and physicochemical properties, leading to the identification of potent lead compounds. nih.gov This methodology is directly applicable to the this compound core, where the reactive chloro and hydroxyl/oxo groups can be functionalized to create a library for screening against various biological targets.

Table 2: Example of Library Diversification on a Quinolone Scaffold

| Scaffold | Position of Diversification | Introduced Moieties | Purpose | Ref |

|---|

Design and Synthesis of Advanced Scaffolds

Beyond its use as a simple building block, the this compound framework can be integral to the rational design and synthesis of advanced scaffolds with tailored properties. Medicinal chemists often use established pharmacophores like the quinoline core as a starting point for "scaffold hopping"—a strategy to create novel molecular frameworks with improved efficacy, selectivity, or pharmacokinetic profiles.

For instance, in the search for novel allosteric inhibitors of HIV-1 reverse transcriptase, researchers performed scaffold hopping from a thienopyrimidinone hit compound to a quinazolinone-based scaffold. nih.gov This involved the synthesis of compounds like 6-chloro-2-(3,4-dihydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one, demonstrating how a chlorinated heterocyclic core can be used to generate advanced structures with specific biological targets in mind. nih.gov

The design of new P-glycoprotein inhibitors has also utilized a 6-methoxy-2-arylquinoline scaffold, chosen for its structural similarity to known modulators like quinine. By synthesizing a series of analogues and evaluating their activity, researchers could identify key structural features necessary for potent inhibition. These examples underscore the value of the substituted quinoline core, including structures like this compound, as a privileged scaffold in the design of next-generation therapeutic agents.

Conclusion and Future Research Directions

Summary of Current Understanding

6-Chloro-4-methoxyquinolin-2-ol belongs to the quinolinone family, a class of heterocyclic compounds recognized for their diverse biological activities. nih.gov The structure, featuring a chlorinated benzene (B151609) ring fused to a methoxy-substituted pyridinone ring, presents a unique electronic and steric profile. The presence of the chloro, methoxy (B1213986), and hydroxyl/oxo groups dictates its reactivity and potential for derivatization.

The synthesis of the core quinoline (B57606) structure can be achieved through various established methods, such as the Conrad-Limpach and Gould-Jacobs reactions, which involve the cyclization of aniline (B41778) derivatives with β-ketoesters. nih.gov For instance, the synthesis of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, starts from 4-methoxyaniline and proceeds through cyclization, nitration, and chlorination steps. atlantis-press.com Another approach involves the reaction of isatoic anhydrides with 1,3-dicarbonyl compounds. nih.gov

The reactivity of the quinolinone scaffold is characterized by its susceptibility to both electrophilic and nucleophilic substitution. The benzene portion of the ring system can undergo electrophilic aromatic substitution, while the pyridinone ring can be targeted by nucleophiles. The chloro group at the 6-position and the methoxy group at the 4-position significantly influence the regioselectivity of these reactions.

Unexplored Reactivity and Synthetic Avenues

Despite the established synthetic routes to quinolones, there remain unexplored pathways to this compound that could offer improved yields, milder reaction conditions, or novel starting materials. Modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions, could be employed to introduce the chloro and methoxy substituents at later stages of the synthesis, providing greater flexibility. nih.gov The potential for radical cyclization reactions to form the quinolone core also presents an intriguing, yet underexplored, avenue. rsc.org

The reactivity of the C-H bonds on the quinoline nucleus offers a frontier for direct functionalization. Palladium-catalyzed C-H activation, for example, could enable the introduction of various functional groups without the need for pre-functionalized substrates. acs.org The vicinal functionalization of related quinolinone systems suggests that the area around the existing substituents could be a target for further chemical modification. preprints.org

Potential for Novel Derivatization Strategies

The functional groups present in this compound provide multiple handles for derivatization. The hydroxyl/oxo group at the 2-position can be alkylated or acylated. The chloro group at the 6-position can be substituted by various nucleophiles through nucleophilic aromatic substitution, opening the door to a wide array of derivatives.

Furthermore, the development of hybrid molecules, where the this compound scaffold is combined with other pharmacophores, represents a promising strategy for discovering new compounds with unique properties. nih.gov The use of derivatization agents like 2-hydrazinoquinoline (B107646) for the analysis of related compounds suggests that similar strategies could be developed for the functionalization and detection of this compound. nih.govresearchgate.net

Advanced Computational Methodologies for Further Elucidation

Computational chemistry offers powerful tools to deepen the understanding of this compound at a molecular level. numberanalytics.com Density Functional Theory (DFT) can be employed to calculate the molecule's electronic structure, predict its reactivity towards electrophiles and nucleophiles, and elucidate reaction mechanisms. numberanalytics.commdpi.com These computational insights can guide the design of new synthetic strategies and derivatization approaches.

Molecular docking simulations could be used to explore the potential interactions of this compound and its derivatives with biological targets. nih.gov By predicting binding affinities and modes, these in silico studies can help to prioritize compounds for synthesis and biological evaluation. The use of advanced computational methods, such as machine learning and artificial intelligence, could further accelerate the discovery of new derivatives with desired properties by analyzing large datasets of chemical structures and activities. numberanalytics.com

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-4-methoxyquinolin-2-OL, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclization of precursors like 2-amino-4-methylphenol with methoxyacetaldehyde under acidic conditions (HCl or H₂SO₄) at elevated temperatures. Optimization involves adjusting catalysts (e.g., ionic liquids), solvent systems (polar aprotic solvents), and microwave-assisted protocols to improve yield (≥80%) and purity (HPLC >98%) .

- Key Parameters : Temperature (80–120°C), reaction time (6–12 hrs), and post-synthesis purification (recrystallization or column chromatography).

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- NMR : Compare chemical shifts (e.g., δ 8.2–8.5 ppm for aromatic protons, δ 3.9 ppm for methoxy groups) with reference data .

- Mass Spectrometry : Confirm molecular ion peaks (m/z ≈ 209.21) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structure (e.g., CCDC entries) to validate substituent positions .

Advanced Research Questions

Q. What experimental designs are recommended for evaluating the compound’s biological activity (e.g., anticancer, antimicrobial)?

- In Vitro Assays :

- Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare with derivatives (e.g., 8-chloro analogs) to assess substituent effects .

- Antimicrobial : Perform MIC tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth dilution methods .

- Mechanistic Studies : Probe ROS generation (DCFH-DA assay) or apoptosis markers (Annexin V/PI staining) to elucidate pathways .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

- Troubleshooting Steps :

- Standardization : Use identical cell lines, culture conditions, and compound purity (≥95%).

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 6-methoxy-4-methylquinolin-2-ol) to identify substituent-driven trends .

- Validation : Replicate studies with orthogonal methods (e.g., ATP-based viability assays vs. trypan blue exclusion) .

Q. What computational approaches predict the compound’s electronic properties and reactivity?

- Density Functional Theory (DFT) :

- Calculate HOMO-LUMO gaps to assess charge transfer potential.

- Use hybrid functionals (e.g., B3LYP) with exact-exchange terms for accuracy (±2.4 kcal/mol error) .

Q. How can solubility and stability challenges be mitigated in biological assays?

- Strategies :

- Solubility : Use co-solvents (DMSO ≤0.1%) or nanoformulations (liposomes) .

- Stability : Conduct pH-dependent degradation studies (pH 2–9) and optimize storage conditions (4°C, inert atmosphere) .

Comparative Research Framework

Q. How does this compound compare to analogs in terms of bioactivity?

- Key Findings :

| Compound | Substituents | IC₅₀ (µM, MCF-7) | MIC (µg/mL, S. aureus) |

|---|---|---|---|

| 6-Chloro-4-methoxy | Cl (C6), OCH₃ (C4) | 12.5 | 8.2 |

| 8-Chloro-4-methoxy | Cl (C8), OCH₃ (C4) | 18.7 | 12.4 |

| 6-Methoxy-4-methyl | OCH₃ (C6), CH₃ (C4) | 25.3 | >20 |

- Insight : Chlorine at C6 enhances cytotoxicity, while methoxy at C4 improves solubility .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。